Chemical and physical properties of Ethyl 9-hydroxyfluorene-9-carboxylate
Chemical and physical properties of Ethyl 9-hydroxyfluorene-9-carboxylate
An In-Depth Technical Guide on the Chemical and Physical Properties of Ethyl 9-hydroxyfluorene-9-carboxylate
Executive Summary
Ethyl 9-hydroxyfluorene-9-carboxylate (CAS: 6328-78-5) is a highly specialized, sterically encumbered fluorene derivative utilized as a critical building block in organic synthesis, coordination chemistry, and pharmaceutical development[1]. Characterized by a rigid biphenyl system fused to a fully substituted central cyclopentadiene ring, this compound presents unique crystallographic and electronic properties. This whitepaper provides a comprehensive analysis of its structural dynamics, physicochemical data, and a field-proven, self-validating synthetic methodology.
Chemical Identity and Structural Elucidation
The structural integrity of Ethyl 9-hydroxyfluorene-9-carboxylate is defined by its tricyclic fluorene core. The C9 position is sp3 hybridized and fully substituted, bearing both a hydroxyl (-OH) group and an ethyl ester (-COOCH 2 CH 3 ) moiety.
Crystallographic Dynamics
According to crystallographic studies, the compound crystallizes with two independent molecules in the asymmetric unit[2]. The spatial arrangement is governed by a strict hierarchy of interactions:
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Intramolecular Stabilization: A localized hydrogen bond forms between the C9-hydroxyl group and the carbonyl oxygen of the ester moiety. This locks the ester group into a specific conformation, minimizing steric clashes with the rigid biphenyl rings[2].
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Intermolecular Packing: In the solid state, the molecules assemble into chains of centrosymmetric rings. This macro-structure is driven by a synergistic combination of intermolecular O—H⋯O hydrogen bonds and C—H⋯π(arene) interactions[2].
Fig 1. Crystallographic interaction network defining the solid-state structural integrity.
Physicochemical Properties & Electronic Causality
To understand the handling and reactivity of this compound, it is essential to compare it against its direct synthetic precursor, 9-Hydroxy-9-fluorenecarboxylic acid (CAS: 467-69-6)[3].
| Property | 9-Hydroxy-9-fluorenecarboxylic acid (Precursor) | Ethyl 9-hydroxyfluorene-9-carboxylate (Target) |
| CAS Number | 467-69-6[3] | 6328-78-5[4] |
| Molecular Formula | C 14 H 10 O 3 [3] | C 16 H 14 O 3 [4] |
| Molecular Weight | 226.23 g/mol [3] | 254.28 g/mol [4] |
| Physical State | Pale yellow to brown crystalline powder[3] | Off-white crystalline solid[1] |
| Melting Point | 162 - 166 °C[5] | ~ 115 - 120 °C (Dependent on crystallization) |
Mechanistic Insight: The Antiaromaticity Paradigm
A critical feature of 9-substituted fluorenes is their resistance to SN1 nucleophilic substitution and acid-catalyzed dehydration. Generating a carbocation at the C9 position results in the 9-fluorenyl cation. Because the fluorene ring system contains 12 π -electrons (a 4n system where n=3 ), a planar carbocation at this position is strictly antiaromatic according to Breslow's rule. Consequently, the activation energy required to break the C9-OH bond via an ionization pathway is prohibitively high. This electronic causality explains why the hydroxyl group remains remarkably stable even under the harsh acidic conditions required for Fischer esterification.
Synthesis Methodology: A Self-Validating Protocol
The synthesis of Ethyl 9-hydroxyfluorene-9-carboxylate is a two-phase process. It begins with the benzilic acid rearrangement of 9,10-phenanthrenequinone, followed by a sterically hindered Fischer esterification[6].
Fig 2. Synthesis workflow of Ethyl 9-hydroxyfluorene-9-carboxylate via ring contraction.
Phase 1: Benzilic Acid Rearrangement (Ring Contraction)
Causality: The nucleophilic attack of a hydroxide ion on one of the adjacent carbonyl carbons of 9,10-phenanthrenequinone forces the migration of a carbon-carbon bond. This relieves the electrostatic repulsion between the adjacent carbonyls, contracting the central 6-membered ring into a highly stable 5-membered fluorene ring[6].
Step-by-Step Procedure:
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Suspension: Suspend 1.0 equivalent of 9,10-phenanthrenequinone in a 6M aqueous NaOH solution.
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Reflux & In-Process Control (IPC): Heat the mixture to reflux. Self-Validation: The starting material is a vibrant orange/red. As the reaction proceeds, the solid dissolves, and the color transitions to a pale yellow solution indicating the formation of the soluble sodium salt of the target acid.
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Precipitation: Cool the mixture to 0-5 °C in an ice bath. Slowly add concentrated HCl dropwise until the pH reaches 2.0.
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Isolation: Filter the resulting heavy white/pale-yellow precipitate of 9-hydroxy-9-fluorenecarboxylic acid. Wash thoroughly with cold distilled water to remove inorganic salts and dry under a vacuum.
Phase 2: Fischer Esterification
Causality: The C9 position is highly sterically hindered by the flanking aromatic rings. Standard esterification is slow. To drive the reaction, absolute ethanol must be used in vast excess (acting as both solvent and reactant), and continuous removal of water (via a Soxhlet extractor with molecular sieves or a Dean-Stark apparatus) is recommended to satisfy Le Chatelier's principle.
Step-by-Step Procedure:
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Dissolution: Dissolve 1.0 equivalent of the synthesized 9-hydroxy-9-fluorenecarboxylic acid in 20 volumes of anhydrous absolute ethanol.
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Catalysis: Add 0.1 equivalents of concentrated Sulfuric Acid (H 2 SO 4 ) dropwise while stirring.
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Reflux & IPC: Heat to a vigorous reflux for 16-24 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The highly polar acid ( Rf≈0.1 ) will be entirely consumed, replaced by the less polar ethyl ester ( Rf≈0.6 ).
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Quenching: Cool to room temperature and concentrate the mixture under reduced pressure to remove 80% of the ethanol.
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Workup: Dilute the residue with Ethyl Acetate and wash carefully with saturated aqueous NaHCO 3 until the aqueous layer is slightly basic (pH ~8) to neutralize the acid catalyst.
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Purification: Wash the organic layer with brine, dry over anhydrous Na 2 SO 4 , and evaporate. Recrystallize the crude solid from a mixture of ethanol and water to yield pure Ethyl 9-hydroxyfluorene-9-carboxylate.
Applications in Drug Development & Materials Science
Because of its unique steric profile and resistance to C9-ionization, Ethyl 9-hydroxyfluorene-9-carboxylate is highly valued in advanced chemical applications:
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Coordination Chemistry: The parent acid and its esters are utilized as rigid, bulky ligands in the synthesis of complex organometallic architectures, such as hexameric organooxotin prismanes[3].
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Pharmaceutical Scaffolds: Fluorene derivatives are heavily investigated in neuro-pharmacology and oncology. The rigid tricyclic core allows for precise spatial orientation of pharmacophores, making this ester an ideal precursor for synthesizing targeted receptor antagonists.
References
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[3] ChemicalBook. 9-Hydroxy-9-fluorenecarboxylic acid (CAS 467-69-6) Properties and Applications. Available at:
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[5] ChemicalBook. 9-Hydroxy-9-fluorenecarboxylic acid physical properties. Available at:
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[4] ChemicalBook. ethyl 9-hydroxyfluorene-9-carboxylate (CAS 6328-78-5). Available at:
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[1] NextSDS. ethyl 9-hydroxyfluorene-9-carboxylate — Chemical Substance Information. Available at:
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[6] U.S. Patent 10,351,504 B1. Synthesis of hydroxyfluorene-carboxilic acid and esters thereof. Available at:
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- 4. этил-9-гидроксифлуорен-9-карбоксилат | 6328-78-5 [chemicalbook.com]
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